

## Application Notes and Protocols for ANG1005 Dosage Calculation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ANG1005   |           |
| Cat. No.:            | B10858675 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ANG1005 is a novel peptide-drug conjugate engineered to overcome the blood-brain barrier (BBB), a significant obstacle in the treatment of central nervous system (CNS) malignancies. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide.[1][2][3][4] This peptide vector facilitates the transport of paclitaxel across the BBB by targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is expressed on brain capillary endothelial cells and is often upregulated in tumor cells.[5][6][7] Once inside the CNS, ANG1005 is internalized by tumor cells, where intracellular esterases are believed to cleave the paclitaxel molecules from the Angiopep-2 peptide, allowing the released paclitaxel to exert its cytotoxic effects by stabilizing microtubules and inhibiting cell division.[1][4] Preclinical studies have demonstrated the efficacy of ANG1005 in various animal models of brain tumors and metastases, showing significantly increased brain uptake and improved survival compared to conventional paclitaxel.[2][8][9][10]

These application notes provide a comprehensive overview of the dosage, administration, and experimental design for in vivo studies utilizing **ANG1005**, based on published preclinical data.

# Data Presentation: ANG1005 Dosages in Preclinical Animal Models



### Methodological & Application

Check Availability & Pricing

The following table summarizes the dosages of **ANG1005** used in various animal studies. This information is crucial for designing new experiments and for comparing results across different cancer models.



| Animal<br>Model | Cancer<br>Type                          | Cell Line        | Route of<br>Administr<br>ation   | Dosage                        | Dosing<br>Schedule                                                                                | Referenc<br>e |
|-----------------|-----------------------------------------|------------------|----------------------------------|-------------------------------|---------------------------------------------------------------------------------------------------|---------------|
| Nude Mice       | Glioblasto<br>ma                        | U87 MG           | Intravenou<br>s (IV)             | 50 mg/kg                      | Every third<br>day for five<br>doses                                                              | [1]           |
| Nude Mice       | Glioblasto<br>ma                        | U87 MG           | Intraperiton<br>eal (IP)         | 50 mg/kg                      | Twice a<br>week                                                                                   | [1][10]       |
| Nude Mice       | Glioblasto<br>ma                        | U87 MG           | Intraperiton<br>eal (IP)         | 40 mg/kg<br>then 100<br>mg/kg | 40 mg/kg<br>once a day<br>for 5 days,<br>then 100<br>mg/kg<br>every third<br>day for two<br>doses | [1]           |
| Nude Mice       | Lung<br>Carcinoma                       | NCI-H460         | Intravenou<br>s (IV)             | 20 mg/kg                      | Every third<br>day for five<br>doses                                                              | [1]           |
| Nude Mice       | Lung<br>Carcinoma                       | NCI-H460         | Intraperiton<br>eal (IP)         | 20 mg/kg,<br>50 mg/kg         | Every third day for four doses                                                                    | [1]           |
| Mice            | Breast<br>Cancer<br>Brain<br>Metastases | Not<br>Specified | Intravenou<br>s (IV)             | 10 mg/kg                      | Single<br>bolus<br>injection                                                                      | [2]           |
| Nude Rats       | Lung<br>Carcinoma                       | NCI-H460         | Intravenou<br>s (IV)<br>Infusion | 15<br>mg/kg/injec<br>tion     | Q3Dx5<br>(every 3<br>days for 5<br>doses)                                                         | [11]          |
| Nude Rats       | Lung<br>Carcinoma                       | NCI-H460         | Intravenou<br>s (IV)<br>Bolus    | 11.25<br>mg/kg                | Single<br>injection                                                                               | [11]          |



| Nude Rats | Lung<br>Carcinoma | NCI-H460 | Intraperiton eal (IP) | 75 mg/kg | Single<br>injection | [11] |  |
|-----------|-------------------|----------|-----------------------|----------|---------------------|------|--|
|-----------|-------------------|----------|-----------------------|----------|---------------------|------|--|

# **Experimental Protocols General Guidelines for Animal Handling and Care**

All animal experiments should be conducted in accordance with the guidelines provided by the appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.

# Protocol 1: Intracerebral Tumor Implantation in Nude Mice

This protocol is adapted from studies investigating the efficacy of **ANG1005** against glioblastoma.[1][10]

#### Materials:

- U87 MG glioblastoma cells
- Nude mice (e.g., female athymic nude mice, 6-8 weeks old)
- Stereotaxic apparatus
- Hamilton syringe
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Surgical tools (scalpel, forceps, etc.)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)

#### Procedure:



- Culture U87 MG cells to 80-90% confluency.
- Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10<sup>5</sup> cells/μL.
- Anesthetize the mouse using an approved anesthetic protocol.
- Secure the mouse in the stereotaxic apparatus.
- Make a small incision in the scalp to expose the skull.
- Using a Hamilton syringe, slowly inject 2-5  $\mu$ L of the cell suspension into the right striatum at a rate of 0.5  $\mu$ L/min.
- After injection, leave the needle in place for 5 minutes to prevent reflux.
- Slowly withdraw the needle and suture the incision.
- Monitor the animal for recovery and signs of tumor growth (e.g., weight loss, neurological deficits).

# Protocol 2: Subcutaneous Tumor Xenograft Model in Nude Mice

This protocol is based on studies evaluating the systemic antitumor activity of ANG1005.[1]

#### Materials:

- U87 MG glioblastoma or NCI-H460 lung carcinoma cells
- Nude mice
- Syringes and needles (27-gauge)
- Matrigel (optional)
- Calipers

#### Procedure:



- Prepare a cell suspension of 5 x 10<sup>6</sup> cells in 100 μL of PBS, optionally mixed with Matrigel.
- Inject the cell suspension subcutaneously into the right flank of the mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-300 mm<sup>3</sup>).
- Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
- Initiate treatment when tumors reach the desired size.

#### **Protocol 3: ANG1005 Administration**

The following are general procedures for intravenous and intraperitoneal administration of **ANG1005**. The vehicle for **ANG1005** is typically a sterile, biocompatible solution such as saline or a specific formulation buffer if provided by the manufacturer.

Intravenous (IV) Injection (Tail Vein):

- Warm the mouse under a heat lamp to dilate the tail veins.
- · Place the mouse in a restraining device.
- Swab the tail with 70% ethanol.
- Using a 27-30 gauge needle, inject the appropriate volume of ANG1005 solution into a lateral tail vein.
- Apply gentle pressure to the injection site after withdrawing the needle.

Intraperitoneal (IP) Injection:

- Restrain the mouse, exposing the abdomen.
- · Tilt the mouse slightly head-down.
- Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
- Inject the ANG1005 solution.





• Withdraw the needle and return the mouse to its cage.

# Signaling Pathway and Experimental Workflow Diagrams









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ANG1005 for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. richardbeliveau.org [richardbeliveau.org]
- 11. oncodesign.com [oncodesign.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ANG1005 Dosage Calculation in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858675#ang1005-dosage-calculation-for-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com